Dibutyl 2,2'-dithiobisbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
39264-02-3 |
|---|---|
Molecular Formula |
C22H26O4S2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
butyl 2-[(2-butoxycarbonylphenyl)disulfanyl]benzoate |
InChI |
InChI=1S/C22H26O4S2/c1-3-5-15-25-21(23)17-11-7-9-13-19(17)27-28-20-14-10-8-12-18(20)22(24)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
DYLHXXARSCWPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCCCC |
Origin of Product |
United States |
Contextualization Within Dithioester and Benzoate Chemistry
Dibutyl 2,2'-dithiobisbenzoate is structurally defined by two key features: a central disulfide bond linking two benzene (B151609) rings and two butyl benzoate (B1203000) ester groups. This structure places it firmly within the chemical families of dithioesters (specifically, aromatic disulfides) and benzoates.
The core of the molecule is the 2,2'-dithiobisbenzoate framework, which belongs to a class of compounds known for their antioxidant properties. The disulfide (-S-S-) linkage is a significant functional group in biochemistry and polymer science, capable of undergoing reversible cleavage and formation, which imparts dynamic characteristics to larger molecular systems. This disulfide bridge connects two benzoate moieties. Benzoates, as esters of benzoic acid, are common in organic synthesis and are utilized as intermediates, solvents, and plasticizers.
The synthesis of this compound can be approached through two primary chemical strategies. The first involves the initial formation of the ester, starting with the esterification of 2-mercaptobenzoic acid with butanol to produce butyl 2-mercaptobenzoate. This intermediate is then subjected to oxidative coupling to form the central disulfide bond. Alternatively, the synthesis can begin with the disulfide bond already in place. In this route, 2-mercaptobenzoic acid is first oxidized to form 2,2'-dithiodibenzoic acid, which is subsequently followed by a double esterification reaction with butanol to yield the final product.
| Property | Value |
|---|---|
| Molecular Formula | C22H26O4S2 |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | butyl 2-[(2-butoxycarbonylphenyl)disulfanyl]benzoate |
| CAS Number | 39264-02-3 |
Evolution of Research Perspectives on Dibutyl 2,2 Dithiobisbenzoate
The academic focus on Dibutyl 2,2'-dithiobisbenzoate has evolved from its foundational synthesis to an appreciation of its potential role in materials science. Initial interest in compounds of this type was rooted in fundamental organic synthesis and the characterization of novel molecules. The methods for its creation, leveraging classic reactions like Fischer-Speier esterification, represent established chemical principles.
More contemporary perspectives are shaped by the growing interest in "smart" or dynamic materials. The disulfide bond is a key example of a dynamic covalent bond, which can be cleaved and reformed in response to external stimuli such as light, heat, or chemical agents. This has led researchers to explore disulfide-containing molecules as building blocks for self-healing polymers, recyclable thermosets, and drug-delivery systems. While specific research on the dibutyl ester is not widely published, the academic inquiry into its parent molecule, 2,2'-dithiodibenzoic acid, highlights its utility in creating polymers with these dynamic properties. ontosight.ai The esterification to the dibutyl form modifies its solubility and miscibility with polymer matrices, suggesting a research trajectory aimed at incorporating this disulfide functionality into non-aqueous and polymer-based systems.
Scope and Significance of Academic Inquiry into Dibutyl 2,2 Dithiobisbenzoate
Historical and Current Synthetic Routes to this compound
The synthesis of this compound can be approached via two main logical pathways:
Esterification First: Esterification of 2-mercaptobenzoic acid with butanol to form butyl 2-mercaptobenzoate, followed by oxidative coupling to form the disulfide bond.
Disulfide Formation First: Oxidative dimerization of 2-mercaptobenzoic acid to form 2,2'-dithiodibenzoic acid, followed by a double esterification reaction with butanol. chemicalbook.com
Historically, methods often relied on simple, robust reactions, while current methodologies increasingly incorporate catalytic systems and green chemistry principles to improve efficiency and sustainability.
The formation of the butyl ester groups is a critical step, typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol, in this case, 2,2'-dithiodibenzoic acid or thiosalicylic acid with n-butanol. libretexts.org
The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it forms, or an excess of the alcohol reactant (n-butanol) is used. google.com The general equation for the esterification of 2,2'-dithiodibenzoic acid is:
S₂(C₆H₄CO₂H)₂ + 2 CH₃(CH₂)₃OH ⇌ S₂(C₆H₄CO₂(CH₂)₃CH₃)₂ + 2 H₂O
Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction conditions are analogous to those used for the industrial synthesis of other aromatic esters, such as dibutyl phthalate (B1215562) from phthalic anhydride (B1165640) and butanol. researchgate.netgoogle.com In such processes, reaction temperatures can range from 140-240 °C. google.com
| Parameter | Typical Condition | Purpose | Reference |
| Reactants | 2,2'-Dithiodibenzoic acid, n-Butanol | Formation of ester | libretexts.org |
| Catalyst | Concentrated H₂SO₄, p-TsOH | To protonate the carbonyl, increasing electrophilicity | google.com |
| Temperature | 140-240 °C | To increase reaction rate | google.com |
| Condition | Reflux, Water Removal | To shift equilibrium towards products | libretexts.orggoogle.com |
The disulfide bond is the central functional group linking the two benzoate (B1203000) moieties. Its formation is most commonly achieved by the oxidation of the corresponding thiol, 2-mercaptobenzoic acid (thiosalicylic acid). wikipedia.org The oxidation of thiols to disulfides is a fundamental and widely studied reaction in organic chemistry. rsc.org
2 RSH + [Oxidant] → RSSR + [Reduced Oxidant]
A variety of oxidizing agents can be employed for this transformation, ranging from simple inorganic reagents to more complex catalytic systems. The choice of oxidant can influence reaction conditions, yield, and selectivity. For instance, a synthesis of 2,2'-dithiosalicylic acid involves diazotizing anthranilic acid and subsequent reaction with sodium disulfide. chemicalbook.com Another established method uses oxidizing agents like bromate (B103136) salts in an acidic aqueous medium to convert mercaptans to disulfides, a process noted for being virtually pollution-free. google.com
The table below summarizes various oxidants used for the coupling of thiols.
| Oxidant System | Solvent | Conditions | Key Features | Reference(s) |
| Air/O₂ | Various | Often requires a catalyst | Green and economical oxidant | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Water/Alcohol | Catalyzed by iodide ion | Forms water as a byproduct | organic-chemistry.org |
| Dimethyl Sulfoxide (DMSO) | None or co-solvent | Mild conditions, catalyzed by Mo(VI) | Efficient and selective | organic-chemistry.org |
| Sodium Bromate (NaBrO₃) | Water | Acidic pH (<3.7), 30-100 °C | High efficiency, recyclable byproducts | google.com |
| Ascorbic Acid | Water | Room Temperature | Green, inexpensive catalyst | tandfonline.comresearchgate.net |
Catalytic Approaches in this compound Synthesis
Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts have been applied to the key reactions involved in producing this compound. youtube.com
Homogeneous catalysts operate in the same phase as the reactants, typically in a liquid solution. youtube.com This allows for high activity and selectivity due to the well-defined nature of the active sites. acs.org
For the esterification step, strong mineral acids like sulfuric acid act as simple homogeneous catalysts. In the context of disulfide bond formation, various transition metal complexes have been shown to catalyze the aerobic oxidation of thiols. rsc.org For example, copper complexes can catalyze the coupling of thiols with high efficiency. organic-chemistry.org While specific application to this compound is not widely documented, these general principles are directly applicable. The success of homogeneous catalysis often relies on the ability to tailor ligands to modulate the metal center's reactivity for exquisite precision. youtube.comnih.gov
Heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas phase reaction. A major advantage is the ease of separation of the catalyst from the reaction mixture, facilitating reuse and continuous processes. researchgate.net
For esterification, solid acid catalysts like alumina (B75360) (Al₂O₃) or zeolites can replace corrosive liquid acids like H₂SO₄. A patented process for dibutyl phthalate synthesis utilizes aluminum oxide as a recyclable catalyst. google.com
For disulfide bond formation, various heterogeneous systems have been developed. Gold nanoparticles supported on cerium oxide (Au/CeO₂) have been shown to efficiently catalyze the aerobic oxidation of thiols to disulfides. researchgate.net Another innovative approach uses titanium dioxide (TiO₂) as a heterogeneous photocatalyst under visible light, offering a mild and practical method for disulfide synthesis. researchgate.net
| Catalysis Type | Example Catalyst | Applicable Reaction | Advantages | Reference(s) |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Esterification | Low cost, high activity | google.com |
| Homogeneous | Copper Complexes | Disulfide Formation | High efficiency, mild conditions | rsc.orgorganic-chemistry.org |
| Heterogeneous | Aluminum Oxide (Al₂O₃) | Esterification | Recyclable, less corrosive | google.com |
| Heterogeneous | Au/CeO₂ Nanoparticles | Disulfide Formation (Aerobic) | High efficiency, solvent-free potential | researchgate.net |
| Heterogeneous | TiO₂ (Photocatalyst) | Disulfide Formation (Aerobic) | Uses visible light, mild, recyclable | researchgate.net |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several modern approaches to disulfide and ester synthesis align with these principles.
Benign Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Greener alternatives include water or bio-based solvents like ethyl lactate (B86563). The oxidation of thiols to disulfides has been demonstrated with high efficiency in ethyl lactate without any catalyst or additive. researchgate.net Similarly, using ascorbic acid as a catalyst allows the reaction to proceed cleanly in water. tandfonline.comresearchgate.net
Atom Economy: Processes that maximize the incorporation of all materials used in the process into the final product are preferred. The laccase-catalyzed oxidative coupling of thiols to disulfides, using aerial oxygen as the oxidant, exhibits a very high atom economy of 94%, with water being the only byproduct. rsc.org
Use of Renewable Feedstocks & Biocatalysis: Enzymes like laccase offer high selectivity under mild conditions (room temperature, atmospheric pressure), reducing energy consumption and waste. rsc.org
Energy Efficiency: The use of photocatalysis or ultrasound-promoted reactions can proceed at ambient temperatures, reducing the energy demands associated with heating. researchgate.netdigitellinc.com Ultrasound has been used to promote disulfide bond formation in ethanol (B145695) at room temperature. digitellinc.com
These green methodologies offer pathways to synthesize this compound that are not only efficient but also environmentally responsible.
Advanced Purification and Isolation Techniques for this compound
The purification and isolation of this compound from a crude reaction mixture are critical for obtaining a product with high purity. The choice of technique is largely dependent on the physical properties of the target compound and the nature of the impurities present. Common impurities may include unreacted 2,2'-dithiosalicylic acid, excess n-butanol, the acid catalyst, and by-products from side reactions. A multi-step purification strategy is often employed.
Initial Workup: Neutralization and Extraction
Following the synthesis, the reaction mixture is typically cooled to room temperature. An initial and crucial step involves the neutralization of the acid catalyst. This is often achieved by washing the organic mixture with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate. This converts the residual carboxylic acid and the strong acid catalyst into their respective salts, which are soluble in the aqueous phase and can thus be separated.
Liquid-liquid extraction is a primary method for separating the ester from these aqueous-soluble impurities. researchgate.net An organic solvent in which the desired ester is highly soluble and which is immiscible with water, such as ethyl acetate (B1210297) or dichloromethane, is added to the mixture. After vigorous shaking and allowing the layers to separate, the organic layer containing the this compound is collected. This process is often repeated several times to maximize the removal of water-soluble impurities. researchgate.net
Chromatographic Methods
For achieving high purity, column chromatography is a powerful technique. researchgate.net In this method, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), which is a mixture of a non-polar and a more polar solvent (e.g., hexane (B92381) and ethyl acetate), is then passed through the column.
The separation is based on the differential adsorption of the compounds onto the silica gel. This compound, being a relatively non-polar ester, will travel down the column at a different rate compared to more polar impurities. By carefully selecting the eluent composition, a good separation can be achieved, and fractions containing the pure product can be collected. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).
Crystallization
Crystallization is another effective method for purifying solid organic compounds. youtube.com This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude this compound can be dissolved in a suitable hot solvent in which it is highly soluble. Upon slow cooling, the solubility decreases, and the pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. youtube.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Methanol has been reported for the crystallization of similar aromatic compounds. researchgate.net The resulting crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities.
Distillation Techniques
If the impurities are significantly more or less volatile than the desired product, distillation can be employed. youtube.com Given that this compound is a high-boiling point liquid, vacuum distillation would be the method of choice. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition that might occur at its atmospheric boiling point. This method is particularly useful for removing lower-boiling impurities like residual n-butanol or higher-boiling polymeric by-products.
A comparison of these purification techniques is presented in the table below:
| Purification Technique | Principle of Separation | Applicable for Removing | Advantages | Limitations |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Water-soluble impurities (acid catalyst, salts). | Simple, rapid, and effective for initial cleanup. | Incomplete separation may occur; requires volatile organic solvents. |
| Column Chromatography | Differential adsorption onto a stationary phase. | Polar and non-polar impurities, closely related by-products. | High resolution and versatility for a wide range of compounds. | Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column. |
| Crystallization | Difference in solubility at varying temperatures. | Soluble impurities. | Can yield very pure product; scalable. | Requires a suitable solvent to be found; some product is lost in the mother liquor. |
| Vacuum Distillation | Difference in boiling points under reduced pressure. | Volatile and non-volatile impurities. | Effective for separating compounds with different volatilities; prevents thermal decomposition. | Not suitable for thermally unstable compounds or for separating compounds with similar boiling points. |
Mechanistic Studies of this compound Formation
The formation of this compound from 2,2'-dithiosalicylic acid and n-butanol is a process that involves two key chemical transformations: the formation of the disulfide bond and the esterification of the carboxylic acid groups.
Formation of the Disulfide Bond
The 2,2'-dithiosalicylic acid precursor already contains the characteristic disulfide bond. This disulfide bridge is typically formed through the oxidation of a thiol precursor, such as 2-mercaptobenzoic acid. The mechanism of disulfide bond formation is a redox reaction where two thiol groups are oxidized to form a sulfur-sulfur bond. libretexts.org This can occur through various oxidizing agents or even atmospheric oxygen. The interconversion between the dithiol and disulfide forms is a critical aspect of sulfur chemistry. libretexts.org In an acidic environment, the thiol-disulfide exchange can also occur, where a thiol reacts with a disulfide bond. libretexts.org
Mechanism of Fischer Esterification
The primary reaction for the synthesis of this compound from its dicarboxylic acid and alcohol precursors is the Fischer esterification. masterorganicchemistry.com This is an acid-catalyzed equilibrium reaction. The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or tosic acid) protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Attack by the Alcohol: The alcohol (n-butanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated. This step is facilitated by the protonation of the hydroxyl group.
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Since 2,2'-dithiosalicylic acid is a dicarboxylic acid, this esterification process occurs at both carboxylic acid functional groups to form the diester, this compound. The reaction is driven to completion by using an excess of the alcohol or by removing the water as it is formed, for example, by using a Dean-Stark apparatus. researchgate.net
Disulfide Bond Reactivity and Cleavage Mechanisms in Dithiobisbenzoates
The cleavage of the disulfide bond in aromatic disulfides like this compound is a pivotal aspect of its chemistry. This process can be initiated through various pathways, including radical formation and ionic interactions.
Nucleophilic and Electrophilic InteractionsThe disulfide bond is susceptible to attack by nucleophiles, leading to its cleavage. This often proceeds via a second-order nucleophilic substitution (SN2) mechanism. In this process, the nucleophile attacks one of the sulfur atoms, and the other sulfur atom acts as the leaving group in the form of a thiolate anion. Common nucleophiles that can cleave disulfide bonds include phosphines and certain amines. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to reductively cleave diaryl disulfides. The reaction with hydroxide (B78521) ions is another example of nucleophilic cleavage of a disulfide bond.
Electrophilic cleavage of disulfide bonds is less common but can occur with strong electrophiles.
Role in Free Radical Chemistry
Once formed, the thiyl radicals derived from this compound are reactive species that can participate in a variety of chemical transformations.
Hydrolysis and Transesterification Pathways of Benzoate Esters
The two butyl benzoate ester functionalities in this compound are subject to hydrolysis and transesterification reactions, which would cleave the ester bond.
Hydrolysis is the reaction with water to produce butanol and the corresponding dicarboxylic acid, 2,2'-dithiobis(benzoic acid). This reaction can be catalyzed by acids or bases. In biological systems, enzymes such as carboxylesterases are known to hydrolyze ester bonds in similar molecules like dibutyl phthalate. guidechem.com The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.
Transesterification is the process of exchanging the butyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For example, tin compounds are known to be effective catalysts for transesterification reactions. This process would result in the formation of a new ester of 2,2'-dithiobis(benzoic acid) and butanol.
| Reaction Type | Reactants | Products | Conditions |
| Radical Initiation | This compound | 2-(butoxycarbonyl)benzenethiyl radicals | Heat, UV light |
| Nucleophilic Cleavage | This compound, Nucleophile (e.g., OH⁻, DBU) | Butyl 2-mercaptobenzoate, Nucleophile-S-Ar | Varies |
| Hydrolysis | This compound, Water | 2,2'-Dithiobis(benzoic acid), Butanol | Acid or base catalysis |
| Transesterification | This compound, Alcohol (R-OH) | New this compound ester, Butanol | Acid or base catalysis |
Application in Polymer Science and Engineering
Dibutyl 2,2'-dithiobisbenzoate as a Chain Transfer Agent in Controlled Polymerization
This compound belongs to the dithiobenzoate class of compounds, which are recognized for their efficacy as chain transfer agents (CTAs) in controlled radical polymerization, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netresearchgate.net This control allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
In RAFT polymerization, dithiobenzoates like this compound mediate the polymerization process through a degenerative chain transfer mechanism. This process involves a rapid equilibrium between active, propagating polymer chains and dormant polymer chains, which are capped with the thiocarbonylthio group of the CTA. researchgate.net The effectiveness of the CTA is crucial for achieving a controlled polymerization, influencing the reaction kinetics and the final polymer properties. mdpi.com
The use of dithiobenzoate-based chain transfer agents, such as this compound, significantly impacts the kinetics of RAFT polymerization. A key characteristic of these systems is the potential for rate retardation and the presence of an induction period at the beginning of the polymerization. researchgate.netresearchgate.net This behavior is attributed to the stability of the intermediate radical species formed during the RAFT process. researchgate.net
The degree of rate retardation is often dependent on the concentration of the dithiobenzoate CTA; higher concentrations can lead to more pronounced retardation. researchgate.netgoettingen-research-online.de Despite this, dithiobenzoates are known for providing excellent control over the polymerization of various monomers, including styrenes and acrylates. researchgate.netgoettingen-research-online.de The control is achieved by ensuring that the rate of chain transfer is significantly faster than the rate of propagation, which allows for the uniform growth of polymer chains.
Table 1: Kinetic Observations in Dithiobenzoate-Mediated RAFT Polymerization
| Monomer System | CTA Concentration | Observation | Typical Outcome |
|---|---|---|---|
| Styrene | Low to Moderate | Moderate rate retardation | Good control, predictable molar mass |
| Acrylates | Low to Moderate | Induction period, significant rate retardation | Excellent control, low polydispersity |
This table presents generalized findings for dithiobenzoate-class CTAs based on available research.
One of the primary advantages of using a CTA like this compound in RAFT polymerization is the ability to dictate the microstructure and architecture of the resulting polymers. The "living" nature of RAFT polymerization allows for the synthesis of complex structures such as block copolymers, star polymers, and polymers with specific end-group functionalities.
By sequentially adding different monomers to the reaction, well-defined block copolymers can be synthesized. The dithiobenzoate end-group on the dormant polymer chain can be reactivated to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be repeated to create multiblock copolymers. The structure of the CTA itself can also be designed to produce specific architectures, such as telechelic polymers with functional groups at both ends of the polymer chain.
A hallmark of a well-controlled RAFT polymerization is the ability to precisely control the molar mass (molecular weight) of the polymer and to produce polymers with a narrow molar mass distribution, quantified by the polydispersity index (PDI). With dithiobenzoate CTAs, the number-average molar mass (Mₙ) of the polymer increases linearly with monomer conversion. researchgate.net This linear relationship indicates that all polymer chains are initiated early in the reaction and grow at a similar rate.
Furthermore, these polymerizations typically yield polymers with low PDI values, often below 1.2, which is indicative of a homogenous population of polymer chains with similar lengths. researchgate.net The theoretical molar mass can be predicted based on the ratio of the moles of monomer consumed to the moles of the CTA used.
Table 2: Representative Data for Controlled Polymerization with Dithiobenzoate CTAs
| Monomer | [Monomer]:[CTA] Ratio | Conversion (%) | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| n-Butyl Acrylate | 200:1 | 85 | 21,800 | 22,500 | 1.15 |
| Styrene | 300:1 | 70 | 22,000 | 21,500 | 1.12 |
This table is a representation of typical results obtained in RAFT polymerizations mediated by dithiobenzoate-class CTAs and is for illustrative purposes.
Exploration in Other Controlled/Living Polymerization Techniques
While this compound is primarily associated with RAFT polymerization, the use of disulfide compounds in other controlled polymerization techniques is not well-documented. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide Mediated Polymerization (NMP) rely on different mechanisms for controlling radical concentration and chain growth, typically involving alkyl halides (for ATRP) or stable nitroxide radicals (for NMP). cmu.edusquarespace.com The disulfide bond in this compound does not inherently function as an initiator or a mediating agent in these specific types of controlled polymerizations. Consequently, its application appears to be highly specialized to degenerative transfer processes like RAFT.
Role as a Polymer Additive and Stabilizer
There is limited information available in scientific literature and patent databases regarding the use of this compound specifically as a polymer additive or stabilizer. Polymer stabilizers are chemical additives used to prevent the degradation of polymers from environmental factors such as heat, UV light, and oxidation. google.com While the disulfide linkage within the molecule could theoretically impart some antioxidant or thermal stabilizing properties, specific applications or studies confirming this role for this compound are not readily found. Its primary documented application in polymer science is as a chain transfer agent in controlled polymerization.
Mechanisms of Polymer Stabilization against Degradation
The degradation of polymers, often initiated by heat, UV radiation, or oxidative processes, proceeds through a free-radical chain reaction. The stabilization of polymers involves the interruption of this cycle. This compound, containing a disulfide (-S-S-) linkage, is postulated to contribute to polymer stability primarily through mechanisms involving radical scavenging and hydroperoxide decomposition.
Primary Antioxidant Action (Radical Scavenging):
The initial step in polymer degradation is the formation of highly reactive free radicals (R•). Primary antioxidants function by donating a hydrogen atom to these radicals, thereby neutralizing them and preventing further propagation of the degradation chain. While this compound itself is not a classic phenolic or aminic radical scavenger, its disulfide bond can undergo homolytic cleavage under thermal or photolytic stress to form sulfenyl radicals (RS•). These sulfenyl radicals can then participate in radical termination reactions, effectively reducing the concentration of propagating radicals within the polymer matrix.
Secondary Antioxidant Action (Hydroperoxide Decomposition):
A critical step in the auto-oxidation cycle of polymers is the formation of hydroperoxides (ROOH), which are unstable and can decompose to form new, highly reactive radicals. Secondary antioxidants act by decomposing these hydroperoxides into non-radical, stable products. Sulfur-containing compounds, including disulfides, are known to be effective hydroperoxide decomposers. The disulfide bond in this compound can be oxidized by hydroperoxides, leading to the formation of non-radical products and preventing the proliferation of new radical species. This process is crucial for long-term thermal stability.
| Stabilization Mechanism | Postulated Role of this compound | Effect on Polymer |
| Primary Antioxidant | Formation of sulfenyl radicals (RS•) that terminate propagating radicals. | Prevents chain scission and crosslinking. |
| Secondary Antioxidant | Decomposition of hydroperoxides (ROOH) into stable, non-radical products. | Enhances long-term thermal stability. |
| UV Stabilization | Potential for UV absorption by the aromatic rings, dissipating energy as heat. | May reduce the rate of photo-initiated degradation. |
This table presents the postulated mechanisms based on the functional groups of this compound.
Interaction with Polymer Matrix
The effectiveness of any polymer stabilizer is highly dependent on its compatibility and interaction with the host polymer matrix. For this compound, the butyl ester groups are expected to enhance its solubility in non-polar polymer matrices such as polyethylene (B3416737) and polypropylene. This compatibility is crucial to ensure homogeneous distribution of the stabilizer throughout the polymer, preventing localized degradation.
The interaction can be characterized by several factors:
Solubility and Dispersion: The long alkyl chains of the butyl groups are anticipated to facilitate good dispersion in polyolefin matrices, minimizing issues like blooming or exudation where the additive migrates to the surface.
Physical Interaction: Van der Waals forces between the butyl groups of the stabilizer and the polymer chains would be the primary mode of physical interaction, ensuring the additive remains integrated within the polymer structure during processing and use.
Chemical Interaction: While not its primary function, under certain high-energy conditions, the disulfide bond could potentially react with the polymer backbone, leading to grafting. However, its main role is expected to be as a non-covalently bound stabilizer.
| Polymer Matrix | Expected Compatibility | Primary Interaction | Potential Issues |
| Polyethylene (PE) | High | Van der Waals | Low potential for blooming |
| Polypropylene (PP) | High | Van der Waals | Low potential for blooming |
| Polyvinyl Chloride (PVC) | Moderate | Dipole-dipole, Van der Waals | Potential for plasticization effect |
| Polystyrene (PS) | Moderate | π-π stacking, Van der Waals | Good dispersion expected |
This table provides a generalized overview of the expected interactions based on chemical principles.
Development of Advanced Polymeric Materials Utilizing Dithiobisbenzoate Functionality
The incorporation of specific functionalities, such as the dithiobisbenzoate group, into polymer structures opens avenues for the creation of advanced materials with tailored properties.
Tailoring Polymer Properties through Dithiobisbenzoate Incorporation
The presence of the dithiobisbenzoate moiety can influence several key properties of a polymer:
Thermal Stability: As discussed, the primary benefit would be enhanced resistance to thermal degradation, extending the service life of the material at elevated temperatures.
Mechanical Properties: By preventing chain scission and crosslinking, the incorporation of this stabilizer can help in retaining the mechanical integrity of the polymer, such as tensile strength and elongation at break, over time.
Optical Properties: The aromatic rings in the benzoate (B1203000) structure may impart some UV-absorbing characteristics, which could be beneficial in applications requiring protection from sunlight. However, this could also lead to slight coloration in the final product.
Synthesis of Functional Polymers
Beyond its role as an additive, the dithiobisbenzoate functionality can be chemically incorporated into the polymer backbone or as a pendant group to create functional polymers.
Chain Transfer Agents in Controlled Radical Polymerization: Dithiobenzoates are well-known for their role as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While this compound itself is a disulfide, related dithiobenzoate structures are pivotal in synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.
Synthesis of Self-Healing Polymers: The reversible nature of the disulfide bond can be exploited in the design of self-healing polymers. Under external stimuli such as heat or light, the disulfide bonds can break and reform, allowing for the repair of microscopic cracks and damage within the material.
Redox-Responsive Materials: The disulfide linkage can be cleaved by reducing agents and reformed by oxidizing agents. This redox activity can be utilized to create smart materials that respond to changes in their chemical environment, with potential applications in drug delivery and sensor technology.
| Research Finding | Description |
| Controlled Polymerization | Dithiobenzoate derivatives are effective chain transfer agents in RAFT polymerization, enabling the synthesis of well-defined polymers. |
| Self-Healing Materials | Polymers containing disulfide bonds in their backbone or as cross-linkers have demonstrated self-healing capabilities through disulfide exchange reactions. |
| Biomedical Applications | Redox-responsive polymers with disulfide linkages are being explored for targeted drug delivery systems that release their payload in specific cellular environments. |
This table summarizes research findings on the broader class of dithiobenzoates and disulfide-containing polymers, indicating the potential avenues for materials development with this compound.
Environmental Fate, Degradation, and Remediation Studies
Abiotic Degradation Pathways of Dibutyl 2,2'-dithiobisbenzoate
The abiotic degradation of this compound in the environment is expected to be influenced by sunlight, oxidative processes, and water. These processes can lead to the breakdown of the molecule into smaller, simpler compounds.
The disulfide bond in this compound is a likely target for environmental oxidation. Oxidants in the environment, such as hydroxyl radicals, could attack the sulfur atoms, potentially leading to the formation of thiosulfinates and ultimately sulfonic acids. This oxidative cleavage of the disulfide bond would break the molecule into two separate butyl 2-sulfobenzoate molecules.
The ester linkages in this compound are susceptible to hydrolysis, a chemical reaction with water. This process would cleave the ester bonds, releasing butanol and 2,2'-dithiodibenzoic acid. The rate of hydrolysis is dependent on factors such as pH and temperature. Generally, ester hydrolysis is faster under alkaline or acidic conditions compared to neutral pH.
Biotic Degradation Mechanisms of this compound
The biodegradation of this compound is likely to proceed through the action of microorganisms that can utilize the compound as a source of carbon and energy.
Research on the biodegradation of the parent compound, 2,2'-dithiodibenzoic acid, provides insights into the potential microbial metabolism of its dibutyl ester. Studies have shown that soil microorganisms can degrade 2,2'-dithiodibenzoic acid under aerobic conditions. nih.gov A bacterium, Variovorax sp. strain RM6, has been shown to mineralize 2,2'-dithiodibenzoic acid, converting its carbon to carbon dioxide and its sulfur to sulfate (B86663). nih.gov
The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester bonds by microbial esterases. This would yield butanol and 2,2'-dithiodibenzoic acid. The butanol would likely be readily metabolized by a wide range of microorganisms. The resulting 2,2'-dithiodibenzoic acid would then be further degraded. The key step in its degradation is the cleavage of the disulfide bond, which can be followed by the breakdown of the aromatic rings. While specific anaerobic degradation pathways have not been detailed for this compound, it is plausible that under anaerobic conditions, reductive cleavage of the disulfide bond could occur.
Based on studies of 2,2'-dithiodibenzoic acid, a key intermediate metabolite in the aerobic degradation pathway is benzoic acid. nih.gov This suggests that after the cleavage of the disulfide bond and desulfurization, the resulting C6-aromatic ring is further metabolized through pathways similar to those for other aromatic compounds. The complete mineralization of 2,2'-dithiodibenzoic acid to carbon dioxide and sulfate has been observed, indicating that the entire molecule can be broken down by microorganisms. nih.gov
Table 1: Potential Intermediate Metabolites in the Degradation of this compound
| Metabolite Name | Potential Point of Formation | Reference |
|---|---|---|
| Butanol | Hydrolysis of ester bonds | Inferred |
| 2,2'-dithiodibenzoic acid | Hydrolysis of ester bonds | nih.gov |
| Benzoic acid | Degradation of 2,2'-dithiodibenzoic acid | nih.gov |
Lack of Sufficient Data for Environmental Profile of this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate a detailed and scientifically accurate article on the environmental fate, degradation, and remediation of the specific chemical compound this compound, as per the requested outline.
Extensive searches for "this compound" in the context of microbial degradation, environmental persistence, transformation products, and remediation strategies did not yield specific research findings. The majority of search results were related to a chemically different compound, Dibutyl Phthalate (B1215562) (DBP), and its well-documented environmental impact and degradation pathways.
While some literature exists on the biodegradation of other sulfur-containing organic compounds, such as dithiocarbamates and dibenzothiophene, directly applying these findings to this compound without specific studies would be scientifically inaccurate and speculative.
Therefore, the following sections of the requested article cannot be completed due to the absence of relevant data:
Strategies for Environmental Remediation Based on Degradation Insights
Without dedicated research on this compound, any attempt to populate these sections would not meet the required standards of scientific accuracy and would fall outside the strict focus on the specified compound. We are committed to providing information that is factual and directly relevant to the subject matter. At present, the scientific community has not published sufficient research on this particular compound to fulfill the detailed request.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Microstructure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. researchgate.net For Dibutyl 2,2'-dithiobisbenzoate, ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the benzoate (B1203000) rings and the aliphatic protons of the butyl chains. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton to its position in the molecule. For instance, the protons on the aromatic rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. The protons of the butyl groups would resonate in the upfield region, with the methylene (B1212753) group adjacent to the ester oxygen appearing at a higher chemical shift than the other methylene and methyl groups due to the deshielding effect of the oxygen atom.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the ester groups would be observed at a significantly downfield chemical shift, while the aromatic carbons and the carbons of the butyl chains would appear at characteristic chemical shifts.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignments by revealing correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC). researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 | 125 - 140 |
| Carbonyl Carbon | - | 165 - 175 |
| O-CH₂ (Butyl) | 4.0 - 4.5 | 65 - 70 |
| CH₂ (Butyl) | 1.5 - 2.0 | 30 - 35 |
| CH₂ (Butyl) | 1.2 - 1.5 | 20 - 25 |
| CH₃ (Butyl) | 0.8 - 1.0 | 10 - 15 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. nih.gov For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate gas-phase ions of the molecule.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₂H₂₆O₄S₂). The fragmentation pattern observed in the MS/MS spectrum is particularly informative. Cleavage of the disulfide bond is a characteristic fragmentation pathway for compounds containing this functional group. Other common fragmentations would include the loss of the butyl groups and the cleavage of the ester linkages, leading to the formation of specific fragment ions. nih.gov The identification of these fragments helps to piece together the structure of the parent molecule. nih.gov
Table 2: Potential Fragment Ions of this compound in Mass Spectrometry
| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |
| 418 | [M]⁺ (Molecular Ion) | - |
| 361 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 305 | [M - C₄H₉O₂]⁺ | Loss of a butoxycarbonyl radical |
| 210 | [C₇H₅O₂S]₂⁺ | Cleavage of the S-S bond |
| 155 | [C₇H₅O₂S]⁺ | Cleavage of the S-S bond followed by charge retention on one fragment |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this relatively nonpolar compound. nih.gov The purity of the sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Gel Permeation Chromatography (GPC) is a specialized form of size-exclusion chromatography that is particularly useful for characterizing polymers. While this compound is a small molecule, GPC could be relevant in research contexts where it is used as a chain-transfer agent or initiator in polymerization reactions. In such cases, GPC would be used to determine the molecular weight distribution (polydispersity) of the resulting polymers.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. docbrown.info
A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. libretexts.org The C-O stretching vibrations of the ester would appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl groups would appear just below 3000 cm⁻¹. docbrown.info The disulfide (S-S) bond stretching vibration is typically weak in the IR spectrum and may be difficult to observe, but it generally appears in the range of 400-500 cm⁻¹.
Raman spectroscopy can be a complementary technique, particularly for the disulfide bond, which often gives a more intense signal in the Raman spectrum than in the IR spectrum.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1720 - 1740 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
| S-S (Disulfide) | Stretch | 400 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov this compound, with its aromatic rings and disulfide bond, is expected to exhibit absorption in the UV region. The benzoyl chromophore will have characteristic π → π* transitions. The disulfide bond also has electronic transitions, although they may be weaker or overlap with the aromatic absorptions. UV-Vis spectroscopy can be a useful tool for monitoring reactions involving this compound, as changes in the chromophoric system, such as the cleavage of the disulfide bond, would lead to a change in the UV-Vis spectrum. This makes it a valuable technique for kinetic studies.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, i.e., radicals. nih.gov this compound itself is not a radical and would therefore be EPR silent. However, this technique becomes highly relevant in studies where the disulfide bond of the molecule undergoes homolytic cleavage to form thiyl radicals. nih.gov This can be induced by heat or light. EPR spectroscopy, often in conjunction with spin trapping techniques, can be used to detect and identify these transient radical species, providing insight into reaction mechanisms. rsc.orgresearchgate.net The use of spin traps allows for the conversion of highly reactive, short-lived radicals into more stable radical adducts that can be more easily detected and characterized by EPR. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov This data would confirm the connectivity established by NMR and MS and would also reveal details about the conformation of the molecule in the solid state, including the dihedral angle of the disulfide bond and the orientation of the butyl chains and benzoate groups. Powder XRD could be used to characterize the bulk crystalline material and identify its crystal phase.
Computational Chemistry and Theoretical Modeling of Dibutyl 2,2 Dithiobisbenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Dibutyl 2,2'-dithiobisbenzoate. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
Electronic Structure and Reactivity Predictions
DFT calculations are employed to determine the electronic structure of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand its chemical reactivity. The HOMO-LUMO energy gap is a critical indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity.
The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated. The MEP map identifies the electron-rich and electron-deficient regions of the molecule, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the carboxyl groups and the sulfur atoms of the disulfide bridge are expected to be electron-rich, while the aromatic protons and the butyl chains would be relatively electron-deficient.
Quantitative Structure-Activity Relationship (QSAR) studies on similar aromatic disulfides have shown that quantum chemical descriptors can be correlated with biological activity. igi-global.comnih.govtandfonline.com These studies often use descriptors derived from DFT calculations to build predictive models.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Aromatic Disulfides
| Property | Predicted Value Range | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.0 to 4.0 D | Influences solubility and intermolecular interactions. |
Note: These values are estimations based on computational studies of structurally similar aromatic disulfides and benzoate (B1203000) derivatives and may not represent the exact values for this compound.
Conformational Analysis
The conformational flexibility of this compound is primarily due to the rotation around the C-S-S-C dihedral angle of the disulfide bridge and the C-O bonds of the ester groups. Computational methods can be used to perform a potential energy surface (PES) scan to identify the most stable conformers. researchgate.netreadthedocs.ioq-chem.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational changes, interactions with solvents, and its behavior in different environments. acs.orgresearchgate.netresearchgate.net
Simulations of flexible molecules like this compound can reveal the accessible conformations and the transitions between them. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how the solvent molecules arrange around the solute and how this affects its conformation and properties. This is particularly relevant for understanding its solubility and transport properties. MD simulations of aromatic esters have been used to study their liquid-state properties and molecular-level structures. acs.orgresearchgate.net
Reaction Pathway Modeling and Energy Profiles
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. A key reaction of interest is the cleavage of the disulfide bond, which is a common reaction for disulfides. Theoretical studies have explored the mechanisms of disulfide bond cleavage by various reagents, including nucleophiles and radicals. nih.govub.edunih.govrsc.orgacs.org
By mapping the potential energy surface for the reaction, computational chemists can identify the transition states and intermediates, and calculate the activation energies. This information is crucial for understanding the reaction kinetics and for designing conditions that favor or inhibit the reaction. For instance, the reduction of the disulfide bond in this compound could proceed via a nucleophilic attack on one of the sulfur atoms.
Table 2: Hypothetical Energy Profile for the Nucleophilic Cleavage of the Disulfide Bond in this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Nucleophile) | 0 |
| 2 | Transition State 1 | +15 to +25 |
| 3 | Intermediate | -5 to +5 |
| 4 | Transition State 2 | +10 to +20 |
| 5 | Products | -10 to -20 |
Note: This is a generalized and hypothetical energy profile based on studies of similar disulfide cleavage reactions. The actual values will depend on the specific nucleophile and reaction conditions.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to aid in their experimental characterization. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netufv.brnih.gov
The calculated vibrational frequencies from DFT can be correlated with the experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum. researchgate.net
Computational Design of Derivatives with Enhanced Functionality
The insights gained from computational studies can be leveraged to design new derivatives of this compound with improved or novel properties. This in silico design process allows for the screening of a large number of potential candidates before committing to their synthesis and experimental testing. acs.orgnih.govfrontiersin.orgacs.org
For example, by modifying the substituents on the aromatic rings, it is possible to tune the electronic properties, reactivity, and solubility of the molecule. researchgate.net Computational screening can be used to identify derivatives with desirable characteristics, such as enhanced affinity for a particular biological target or improved stability. This approach has been successfully applied in the design of functionalized metal-organic frameworks and other novel materials. nih.govacs.org In silico screening of novel benzoate derivatives has also been explored for various applications. nih.govjchr.orgnih.gov
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies for Dibutyl 2,2'-dithiobisbenzoate
Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing this compound and its analogs. Current synthetic approaches for similar aromatic disulfides often involve multi-step processes. For instance, the synthesis of dithiocarboxylic acid esters can be achieved by reacting a carboxylic acid with a thiol in the presence of a thiating agent like phosphorus pentasulfide. google.com Another general method involves the reaction of a Grignard reagent with carbon disulfide. wikipedia.org
Prospective methodologies for this compound could aim to:
Improve Yield and Purity: Developing catalytic systems that offer higher yields and selectivity, thus minimizing the need for extensive purification.
Enhance Sustainability: Utilizing greener solvents, reducing energy consumption, and employing catalysts that are more environmentally benign.
Increase Versatility: Creating synthetic routes that easily allow for the introduction of various functional groups onto the benzene (B151609) rings, paving the way for a wide range of derivatives.
Exploration in Advanced Materials Beyond Traditional Polymers
The disulfide bond is a dynamic covalent bond, meaning it can break and reform under specific stimuli like light or heat. This property is at the heart of significant research in materials science, particularly in the development of self-healing and recyclable materials. Aromatic disulfides, in particular, are of interest because their exchange reactions can occur at or near room temperature. researchgate.net
Future applications for this compound in advanced materials could include:
Self-Healing Materials: Incorporation into cross-linked polymer networks could impart self-healing properties. The low dissociation energy of the aromatic disulfide bond would allow the material to mend itself upon damage. acs.org
Vitrimers: These are a class of plastics that can be reshaped like thermoplastics but have the mechanical properties of thermosets. The dynamic nature of the disulfide bond in this compound could be exploited to create such materials.
Chemosensors: The disulfide bond can be cleaved by certain analytes, leading to a detectable change in the material's properties (e.g., color or fluorescence). This could be the basis for developing sensors for various chemical species.
Interdisciplinary Research with Environmental Science for Sustainable Practices
The environmental fate and impact of industrial chemicals are of growing concern. Aromatic sulfur compounds can be persistent in the environment and may have toxic effects on ecosystems. mdpi.com Interdisciplinary research combining chemistry and environmental science will be crucial for the sustainable use of this compound.
Key research areas would include:
Biodegradation Studies: Investigating the microbial and environmental degradation pathways of this compound to understand its persistence and potential for bioaccumulation.
Ecotoxicity Assessment: Evaluating the toxicity of the compound and its degradation products towards various organisms to determine its environmental risk profile. nih.gov
Development of "Benign-by-Design" Derivatives: Synthesizing derivatives that are designed to be effective for their intended application while also being readily biodegradable and having low toxicity.
Computational-Experimental Synergy in Dithiobisbenzoate Research
The synergy between computational modeling and experimental work is a powerful tool in modern chemistry. Density Functional Theory (DFT) calculations, for example, can predict the properties and reactivity of molecules, guiding experimental efforts and providing a deeper understanding of reaction mechanisms. mit.edu
For this compound, this synergy could be applied to:
Predicting Material Properties: Computational models could be used to predict how the incorporation of this compound into a polymer matrix would affect its mechanical and thermal properties. acs.org
Understanding Reaction Mechanisms: DFT calculations can elucidate the mechanisms of disulfide exchange reactions, helping to design more efficient self-healing materials. mit.edu
Screening of Derivatives: Virtual screening of a library of potential this compound derivatives could identify promising candidates for specific applications before they are synthesized in the lab.
Design of Next-Generation Dithiobisbenzoate Derivatives for Targeted Applications
The functionalization of the aromatic rings of this compound opens up a vast chemical space for the design of next-generation derivatives with tailored properties for specific applications.
Examples of targeted applications could include:
Drug Delivery: The disulfide bond is known to be cleaved in the reducing environment inside cells. This property can be exploited to create drug delivery systems where a drug is attached to the dithiobisbenzoate moiety and is released specifically inside the target cells.
Bioconjugation: Derivatives of this compound could be designed to react specifically with certain biomolecules, such as proteins or nucleic acids, for applications in diagnostics and therapeutics. wikipedia.org
Advanced Coatings: Functionalized derivatives could be used to develop smart coatings that have, for example, anti-fouling or anti-corrosion properties that are activated by a specific stimulus.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Dibutyl 2,2'-dithiobisbenzoate, and how should data be interpreted?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, focusing on the dithiobisbenzoate backbone and butyl substituents. Infrared (IR) spectroscopy is critical for identifying sulfur-related functional groups (e.g., C-S stretching at ~600–700 cm⁻¹). Mass spectrometry (MS) should confirm molecular weight and fragmentation patterns. For reproducibility, document solvent choices, temperature, and calibration standards (e.g., TMS for NMR) to align with peer-reviewed protocols .
Q. How can researchers assess the compound’s stability under standard laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (e.g., 40–75% RH), temperature cycles (e.g., 25°C to 40°C), and light (UV-Vis). Monitor degradation via high-performance liquid chromatography (HPLC) coupled with UV detection. Compare retention times and peak areas against a reference standard. For long-term stability, store samples in amber vials under inert gas (e.g., argon) at –20°C, as recommended for sulfur-containing compounds .
Q. What synthetic routes are documented for this compound, and what are their limitations?
- Methodological Answer : The most common synthesis involves esterification of 2,2'-dithiodibenzoic acid with n-butanol under acidic catalysis (e.g., H₂SO₄). Key limitations include side reactions like over-esterification or disulfide bond cleavage. Optimize molar ratios (e.g., 1:2.2 for acid:alcohol) and reaction time (6–8 hours at 110°C). Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) is critical to isolate the product. Document yields and purity metrics (≥95% by HPLC) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal degradation profiles of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under both oxidative (air) and inert (N₂) atmospheres to isolate degradation mechanisms. Compare differential scanning calorimetry (DSC) data to identify phase transitions (e.g., melting points vs. decomposition). If discrepancies persist between studies, cross-validate using kinetic models (e.g., Flynn-Wall-Ozawa method) to account for experimental variables like heating rates (5–20°C/min). Publish raw data and instrument parameters (e.g., sample mass, crucible type) to enable meta-analysis .
Q. What strategies are effective for studying the compound’s reactivity in complex matrices (e.g., biological or environmental systems)?
- Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C or ³⁴S) to track reaction pathways via LC-MS/MS. For environmental studies, simulate aqueous/organic phase partitioning by adjusting pH (2–10) and ionic strength. In biological systems, employ fluorescence quenching assays to monitor interactions with proteins (e.g., serum albumin). Control for matrix effects by spiking known concentrations into blank samples and calculating recovery rates (target: 85–115%) .
Q. How should researchers design experiments to investigate the compound’s potential as a redox-active catalyst?
- Methodological Answer : Conduct cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to determine redox potentials. Pair with bulk electrolysis to isolate oxidized/reduced species. Test catalytic efficiency in model reactions (e.g., thiol-disulfide exchange) using UV-Vis kinetics. Include control experiments with analogous non-sulfur compounds to confirm the role of the dithiobisbenzoate moiety. Report turnover numbers (TON) and frequencies (TOF) with error margins (±5%) .
Data Contradiction Analysis
Q. How to address conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility using the shake-flask method with saturated solutions equilibrated for 24 hours. Filter and quantify dissolved compound via gravimetric analysis or UV absorbance. For polar solvents (e.g., DMSO), account for potential solvent-complex formation using ¹H NMR. If discrepancies persist, apply Hansen solubility parameters (HSPs) to predict miscibility and compare with experimental results. Publish solvent purity grades (e.g., HPLC vs. technical grade) to contextualize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
